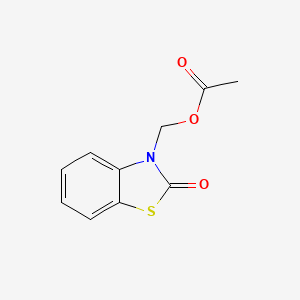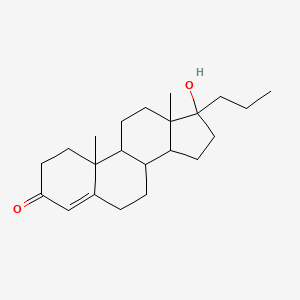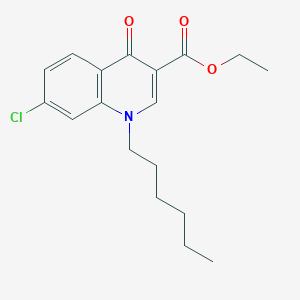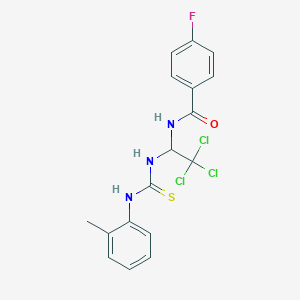![molecular formula C23H15BrCl2N2O2 B11993025 [2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11993025.png)
[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone” is a heterocyclic compound with a complex structure. It belongs to the pyrazoline class and exhibits interesting biological and pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
The synthetic route to this compound involves several steps. Here’s a summary of the key reactions:
-
Friedel-Crafts Acylation: : The acylation of a suitable aromatic compound (e.g., 4-bromophenyl) with an acyl chloride or anhydride in the presence of Lewis acid catalysts (such as AlCl₃) leads to the formation of the acylated intermediate.
-
Clemmensen Reduction: : The acyl group is then reduced to an alkane using zinc amalgam (Zn/HCl). This step converts the carbonyl group to a methylene group.
Chemical Reactions Analysis
Oxidation and Reduction: The compound can undergo oxidation (e.g., converting a methyl group to a carbonyl group) or reduction (e.g., converting a carbonyl group to a methylene group).
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups.
Common Reagents: Lewis acids (e.g., AlCl₃), reducing agents (e.g., Zn/HCl), and nucleophiles (for substitution reactions).
Scientific Research Applications
Antimicrobial Properties: Investigate its potential as an antibacterial or antifungal agent.
Antitumor Activity: Explore its effects on cancer cells.
Neuroprotective Effects: Study its impact on the nervous system.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Sulfathiazole: Another thiazole-based compound with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent related to thiazoles.
Properties
Molecular Formula |
C23H15BrCl2N2O2 |
|---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C23H15BrCl2N2O2/c24-15-5-1-13(2-6-15)19-12-20-18-11-17(26)9-10-21(18)30-23(28(20)27-19)22(29)14-3-7-16(25)8-4-14/h1-11,20,23H,12H2 |
InChI Key |
BWGMDLUQLVBRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992977.png)

![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![2-(3,4-Dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11993038.png)

